

5-Thio-beta-D-glucopyranose: Comprehensive Safety, Handling, and Application Guide

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Compound of Interest

Compound Name: 5-Thio-beta-D-glucopyranose

CAS No.: 37850-98-9

Cat. No.: B12697447

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Executive Summary

5-Thio-beta-D-glucopyranose (often referred to as 5-Thio-D-glucose or 5-TG) is a synthetic pseudo-sugar and a potent analog of D-glucose[1]. By substituting the oxygen atom in the pyranose ring with a sulfur atom, 5-TG acts as a competitive inhibitor of cellular glucose uptake and hexokinase-mediated phosphorylation[2][3]. This unique mechanism effectively starves cells of their primary energy source, glycolysis. Consequently, 5-TG has become a critical biochemical tool for researchers targeting hypoxic tumor cells, which rely heavily on anaerobic glycolysis for survival (the Warburg effect)[1]. This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, safety protocols, and experimental handling of 5-TG.

Physicochemical Profile

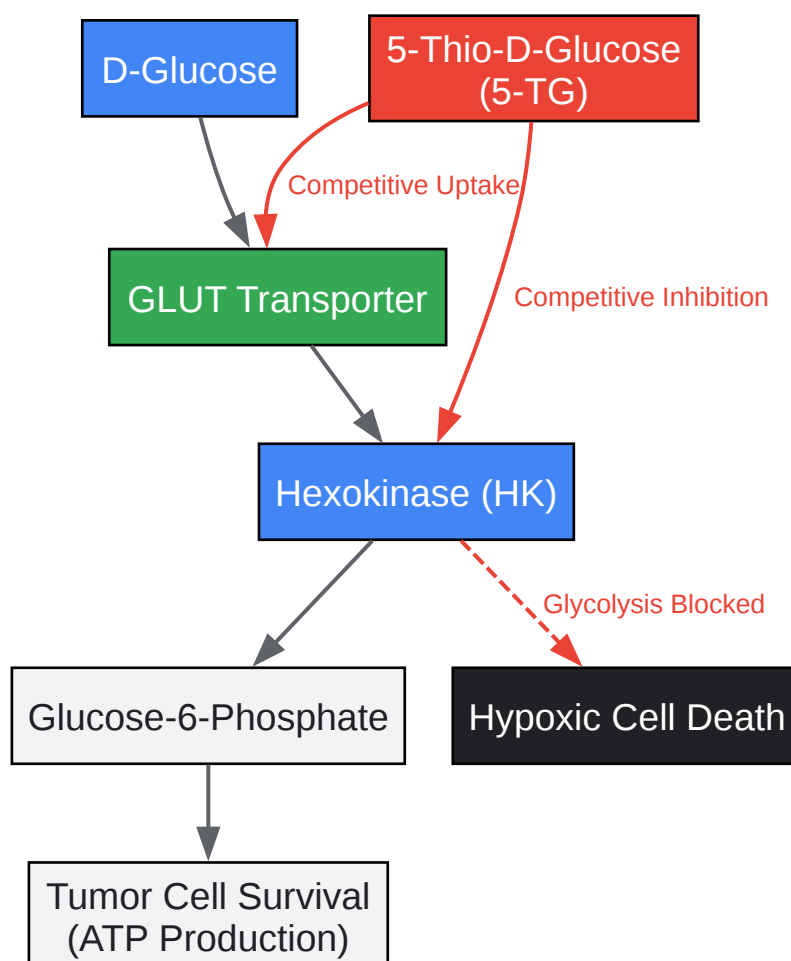
Understanding the physical properties of 5-TG is essential for predicting its behavior in solution and ensuring stable storage. The following data summarizes its core characteristics[3][4][5]:

Property	Value / Description
IUPAC Name	(2R,3R,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol
Molecular Formula	C ₆ H ₁₂ O ₅ S
Molecular Weight	196.22 g/mol
CAS Number	37850-98-9 (beta-D isomer) / 20408-97-3 (D-glucose form)
Appearance	White to off-white crystalline powder
Melting Point	135 °C – 138 °C
Solubility	Highly miscible in water; soluble in aqueous buffers
Storage Temperature	Cool, dry conditions (typically 2–8°C or -20°C for long-term)

Mechanism of Action & Biological Causality

To design effective experiments, researchers must understand how 5-TG disrupts cellular metabolism.

- **Cellular Uptake:** 5-TG enters the cell via standard Glucose Transporters (GLUTs), directly competing with endogenous D-glucose[1].
- **Enzymatic Blockade:** Once inside the cytosol, 5-TG binds to Hexokinase (HK), the rate-limiting enzyme that typically phosphorylates glucose to Glucose-6-Phosphate (G-6-P)[1].
- **Metabolic Starvation:** Because 5-TG is phosphorylated at a vastly reduced rate (or acts as a dead-end inhibitor depending on the isoform), it traps hexokinase[6]. This halts the glycolytic cascade and the pentose phosphate pathway (PPP)[2]. In hypoxic tumor environments, where oxidative phosphorylation is compromised, this blockade leads to rapid ATP depletion and subsequent apoptosis[1].



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Figure 1: Mechanism of 5-TG inhibiting hexokinase and inducing hypoxic cell death.

Hazard Assessment & Safety Profile

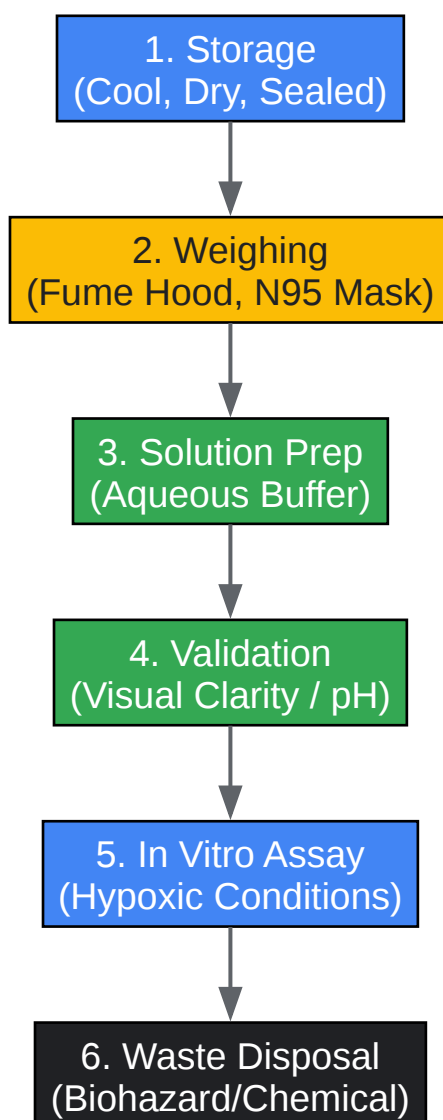
While 5-TG is not classified as acutely toxic or hazardous under standard OSHA Hazard Communication Standards (29 CFR 1910.1200)[5], its potent biological activity as a metabolic disruptor necessitates stringent handling protocols[3][7].

- **Inhalation Hazards:** As a fine crystalline powder, 5-TG poses a risk of dust inhalation, which can lead to respiratory irritation and unintended systemic absorption[5][7].
 - **Mitigation:** Always handle the dry powder inside a Class II biological safety cabinet or a dedicated powder fume hood. Use an N95 or P2 particulate respirator[3][7].

- Dermal and Ocular Exposure: Direct contact may cause mild mechanical irritation[5].
 - Mitigation: Wear standard laboratory PPE, including nitrile gloves, a fastened lab coat, and safety goggles with side shields[3][5].
- Environmental & Storage Stability: 5-TG is stable under normal conditions but should be kept away from strong oxidizing agents[5]. Store containers tightly sealed in a cool, dry environment to prevent hydrolytic degradation from ambient moisture[5][7].

Experimental Protocols & Handling Workflows

The following protocols are designed as self-validating systems, ensuring that each step contains an observable metric to confirm success before proceeding.



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Figure 2: End-to-end safe handling and experimental workflow for 5-TG.

Protocol 5.1: Aseptic Preparation of 5-TG Stock Solutions

Objective: Prepare a sterile 100 mM stock solution for in vitro cellular assays. **Causality:** 5-TG is highly water-soluble but susceptible to microbial contamination in aqueous states. Sterile filtration is strictly preferred over autoclaving to prevent potential thermal degradation of the pyranose ring.

- **Weighing:** In a Class II biological safety cabinet, weigh exactly 19.62 mg of 5-TG powder.
 - **Rationale:** Utilizing a controlled airflow environment minimizes aerosolized dust exposure and maintains the sterility of the workspace.
- **Dissolution:** Transfer the powder to a sterile tube and add 1.0 mL of endotoxin-free ultra-pure water (or PBS, pH 7.4). Vortex gently for 30–60 seconds.
 - **Validation Step:** 5-TG is highly miscible^[8]. The solution must become completely clear and colorless. Any residual turbidity indicates incomplete dissolution or contamination.
- **Filtration:** Draw the clear solution into a sterile syringe and pass it through a 0.22 µm PES (polyethersulfone) syringe filter into a sterile cryovial.
 - **Rationale:** PES membranes ensure low drug-binding, maximizing the final yield while effectively sterilizing the solution.
- **Storage:** Aliquot the stock solution into 100 µL volumes and store at -20°C.
 - **Rationale:** Single-use aliquots prevent hydrolytic degradation and concentration changes introduced by repeated freeze-thaw cycles.

Protocol 5.2: In Vitro Hexokinase Inhibition Assay

Objective: Quantify the reduction of glycolysis in tumor cell lines treated with 5-TG.

- Cell Seeding: Seed hypoxic-adapted tumor cells (e.g., HeLa or A549) at 1×10^4 cells/well in a 96-well plate. Incubate overnight at 37°C to allow adherence.
- Treatment: Replace the growth media with low-glucose DMEM (e.g., 1 mM glucose) containing varying concentrations of 5-TG (0, 5, 10, and 20 mM).
 - Rationale: Because 5-TG competes with D-glucose for GLUT transporters, high exogenous glucose will outcompete the inhibitor. Low-glucose media sensitizes the assay[1].
- Hypoxic Incubation: Incubate the treated plates for 24–48 hours under hypoxic conditions (1% O_2).
 - Rationale: Hypoxia forces the cells to rely entirely on glycolysis (oxidative phosphorylation is suppressed), thereby amplifying the cytotoxic effect of the hexokinase blockade[1].
- Metabolic Validation: Measure extracellular lactate production using a colorimetric lactate assay (read absorbance at 450 nm).
 - Validation Step: Lactate is the terminal byproduct of anaerobic glycolysis. A dose-dependent reduction in lactate directly validates that 5-TG has successfully inhibited the glycolytic pathway.

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Sources

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